molecular formula C12H10FNO B12997595 (3-(2-Fluoropyridin-4-yl)phenyl)methanol

(3-(2-Fluoropyridin-4-yl)phenyl)methanol

Cat. No.: B12997595
M. Wt: 203.21 g/mol
InChI Key: VLFQBXGOXLAXJA-UHFFFAOYSA-N
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Description

(3-(2-Fluoropyridin-4-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO It consists of a phenyl group substituted with a methanol group and a fluoropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Fluoropyridin-4-yl)phenyl)methanol typically involves the reaction of 2-fluoropyridine with a suitable phenylmethanol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the fluorine atom on the pyridine ring is replaced by a phenylmethanol group under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale S_NAr reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2-Fluoropyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: (3-(2-Fluoropyridin-4-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into biological pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor in the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which (3-(2-Fluoropyridin-4-yl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors. The fluoropyridinyl group can enhance binding affinity and specificity, leading to selective interactions with target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • (3-(2-Chloropyridin-4-yl)phenyl)methanol
  • (3-(2-Bromopyridin-4-yl)phenyl)methanol
  • (3-(2-Iodopyridin-4-yl)phenyl)methanol

Comparison:

  • Uniqueness: The presence of the fluorine atom in (3-(2-Fluoropyridin-4-yl)phenyl)methanol imparts unique chemical properties, such as increased electronegativity and stability. This can enhance its reactivity and binding affinity compared to its chloro, bromo, and iodo counterparts.
  • Reactivity: Fluorine’s small size and high electronegativity make this compound more reactive in certain chemical reactions, particularly nucleophilic aromatic substitution.
  • Applications: The unique properties of the fluorine atom make this compound more suitable for specific applications in medicinal chemistry and materials science, where enhanced binding affinity and stability are desired.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[3-(2-fluoropyridin-4-yl)phenyl]methanol

InChI

InChI=1S/C12H10FNO/c13-12-7-11(4-5-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2

InChI Key

VLFQBXGOXLAXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)F)CO

Origin of Product

United States

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